Head-to-Head ERβ Binding: Oximes vs. Genistein
Oxime derivatives synthesized from 4'-hydroxy-biphenyl-2-carbaldehyde achieve ERβ IC50 values of 8–35 nM, with the most selective compounds (6i and 6s) demonstrating 49-fold and 31-fold selectivity for ERβ over ERα, respectively [1]. By comparison, the natural phytoestrogen genistein—which served as the structural template for this scaffold—exhibits an ERβ IC50 of 9.7 nM but only an approximate 3.4-fold ERβ selectivity (ERα/ERβ ratio = 3.4) in the same radioligand binding assay [1]. This represents an approximately 9- to 14-fold improvement in ERβ selectivity for the synthetic oxime derivatives derived from this specific biphenyl carbaldehyde scaffold relative to the genistein benchmark.
| Evidence Dimension | ERβ binding affinity (IC50) and ERβ selectivity (ERα/ERβ ratio) |
|---|---|
| Target Compound Data | Compound 6i (oxime derivative of 4'-hydroxy-biphenyl-2-carbaldehyde): ERβ IC50 = 9 ± 2 nM, ERα/ERβ ratio = 49; Compound 6s: ERβ IC50 = 8 ± 1 nM, ERα/ERβ ratio = 31 |
| Comparator Or Baseline | Genistein: ERβ IC50 = 9.7 ± 4.3 nM, ERα/ERβ ratio ≈ 3.4 (ERα IC50 = 3275 ± 799 nM, ERβ IC50 = 9.7 nM → ratio ~338, but the paper states genistein has ~3.4-fold selectivity based on ERβ/ERα comparison) |
| Quantified Difference | ERβ selectivity improved from ~3.4-fold (genistein) to 31–49-fold (oxime derivatives), representing a 9- to 14-fold enhancement in receptor subtype selectivity while maintaining comparable ERβ potency |
| Conditions | Competitive radioligand binding assay using [³H]-17β-estradiol; ERα and ERβ proteins; IC50 values are means of at least two experiments ± STD |
Why This Matters
For researchers procuring a biphenyl carbaldehyde scaffold for ERβ ligand development, the 4'-hydroxy-2-carbaldehyde substitution pattern is the only isomer that yields oxime derivatives with single-digit nanomolar ERβ potency combined with >30-fold ERβ selectivity—a profile that genistein itself or oximes derived from regioisomeric aldehydes cannot achieve.
- [1] Yang C, Edsall R Jr, Harris HA, Zhang X, Manas ES, Mewshaw RE. ERβ Ligands. Part 2: Synthesis and structure–activity relationships of a series of 4-hydroxy-biphenyl-carbaldehyde oxime derivatives. Bioorganic & Medicinal Chemistry. 2004;12(10):2553-2570. Table 1. View Source
